4-(3,4-Dichlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to a class of spirocyclic carboxylic acids characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. The 3,4-dichlorobenzoyl substituent at the 4-position and a methyl group at the 8-position distinguish it from analogs. Its molecular formula is inferred as C₁₇H₁₇Cl₂N₂O₄ (based on structural analogs), with a molecular weight approximating 373.23 g/mol . It is utilized as a synthetic intermediate in pharmaceutical research, particularly in developing allosteric enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
4-(3,4-dichlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4/c1-19-6-4-16(5-7-19)20(13(9-24-16)15(22)23)14(21)10-2-3-11(17)12(18)8-10/h2-3,8,13H,4-7,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGVBJIBITXSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3,4-Dichlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. The unique structural features of this compound contribute to its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H18Cl2N2O4
- CAS Number : 1326811-15-7
- Molecular Weight : 357.24 g/mol
The presence of the dichlorobenzoyl moiety and the diazaspiro framework is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related spirocyclic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural analogies .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. The diazaspiro framework has been associated with the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids and implicated in hypertension and inflammation . This suggests that this compound could be investigated for its antihypertensive properties.
Case Study 1: In Vivo Efficacy in Hypertension Models
A study involving similar diazaspiro compounds demonstrated significant reductions in blood pressure in spontaneously hypertensive rats when administered at doses of 30 mg/kg. The results indicated a promising profile for these compounds in managing hypertension through sEH inhibition . Further investigations into the specific effects of this compound could provide insights into its therapeutic potential.
Case Study 2: Antimicrobial Testing
In vitro studies have tested related compounds against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies typically report minimum inhibitory concentrations (MICs) that suggest potential efficacy against infections caused by these pathogens . Similar assays could be conducted to evaluate the specific antimicrobial potency of the target compound.
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H18Cl2N2O4 |
| CAS Number | 1326811-15-7 |
| Molecular Weight | 357.24 g/mol |
| Antimicrobial Activity | Potentially effective against bacterial strains |
| Enzyme Inhibition | Possible sEH inhibitor |
| In Vivo Efficacy | Significant blood pressure reduction observed |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties of the target compound and its analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
